molecular formula C17H15N5O2 B2694487 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903037-10-4

3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2694487
CAS No.: 1903037-10-4
M. Wt: 321.34
InChI Key: ZATJPKLUIOYRCO-UHFFFAOYSA-N
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Description

The compound 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine features a pyridine core linked via an ether bridge to an azetidine ring. The azetidine is further functionalized with a 2-phenyl-1,2,3-triazole-4-carbonyl group. The triazole group, known for hydrogen-bonding capabilities and metabolic stability, may enhance interactions with biological targets, while the azetidine’s rigidity could affect conformational dynamics .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-17(16-10-19-22(20-16)13-5-2-1-3-6-13)21-11-15(12-21)24-14-7-4-8-18-9-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATJPKLUIOYRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the “click chemistry” approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions . Finally, the pyridine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C21H18N4O2* ~362.4 2-Phenyl-2H-1,2,3-triazole-4-carbonyl, azetidin-3-yloxy, pyridine -
BF13935 () C19H17N3O2 319.36 4-(1H-Pyrrol-1-yl)benzoyl, azetidin-3-yloxy, pyridine
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () C23H17ClN4 400.86 Chloro, substituted phenyl, amino
N-[3-(1-Allyl-1H-triazol-4-ylmethoxy)pyridin-2-yl]-3-phenyl-acrylamide (11g, ) C19H19N5O2 373.39 1-Allyl-1H-triazol-4-ylmethoxy, acrylamide

*Calculated based on structural analysis.

Key Observations:
  • Molecular Weight: The target compound’s higher molecular weight (~362.4 g/mol) compared to BF13935 (319.36 g/mol) suggests differences in solubility and bioavailability.
  • Substituent Effects: The 2-phenyl-1,2,3-triazole-4-carbonyl group in the target compound introduces electron-withdrawing effects, which may enhance hydrogen-bonding capacity (via triazole N atoms) compared to BF13935’s electron-rich 4-(1H-pyrrol-1-yl)benzoyl substituent .

Physicochemical Properties

  • Melting Points : Chloro-substituted pyridines () exhibit high melting points (268–287°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding, halogen bonds). While the target compound’s melting point is unreported, its triazole and carbonyl groups likely promote similar strong interactions .

Biological Activity

The compound 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic molecule featuring a pyridine ring and a triazole moiety. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. The triazole ring is known for its diverse biological properties, including anticancer and antifungal activities.

Chemical Structure

The compound can be broken down into several key components:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Azetidine : A four-membered saturated ring that contributes to the compound's structural diversity.
  • Triazole : A five-membered ring containing three nitrogen atoms, known for enhancing biological activity through various mechanisms.

Biological Activity Overview

Research has demonstrated that compounds containing triazole rings exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this compound.

Anticancer Activity

  • Cytotoxicity Studies :
    • A study on triazole-containing compounds indicated that they possess notable cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549) cells. The IC50 values for some synthesized analogs were comparable to those of established chemotherapeutics like Sorafenib, suggesting that the compound may exhibit similar anticancer properties .
    • The structure–activity relationship (SAR) analysis revealed that substituents on the triazole significantly influence cytotoxicity. For example, compounds with electron-donating groups showed enhanced activity against HepG2 cells .
  • Mechanism of Action :
    • Triazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as VEGFR-2 and B-Raf. This inhibition is crucial as these kinases play significant roles in tumor growth and metastasis .

Antifungal Activity

Research into related triazole compounds has highlighted their antifungal properties:

  • Compounds similar to the target molecule have been synthesized and tested against various phytopathogenic fungi. Some derivatives exhibited significant antifungal activity with EC50 values in low microgram ranges, indicating potential applications in agricultural settings .

Structure–Activity Relationships (SAR)

The SAR studies conducted on triazole derivatives emphasize the importance of specific functional groups in enhancing biological activity:

  • Substituents capable of forming hydrogen bonds with target proteins were found to improve anticancer efficacy.
  • The presence of halogens or alkyl groups was noted to affect both the potency and selectivity of the compounds against cancer cell lines .

Data Tables

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHepG2Similar to SorafenibKinase inhibition
Related Triazole DerivativeA5495.97Kinase inhibition
Triazole PhenylhydrazoneRhizoctonia solani0.18Mycelium growth inhibition

Case Studies

  • Case Study on HepG2 Cells :
    • In a comparative study involving several triazole derivatives, it was found that certain modifications to the phenyl group significantly enhanced cytotoxicity against HepG2 cells. Compounds with para-substituents showed better inhibitory effects than those with ortho or meta substitutions, reflecting the influence of steric and electronic factors on activity .
  • Antifungal Efficacy :
    • A series of 1,2,3-triazole derivatives were tested against Fusarium graminearum, showing that specific structural modifications improved antifungal potency significantly compared to standard antifungal agents .

Q & A

Q. What are the optimized synthetic routes for preparing 3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with triazole-carbonyl intermediates. Oxidative cyclization of hydrazine precursors (e.g., using sodium hypochlorite in ethanol at room temperature) is a green approach that achieves yields >70% . Key variables include solvent choice (polar aprotic solvents enhance reactivity), oxidant selection (avoiding Cr(VI) salts for safety), and reaction time (3–16 hours depending on precursor stability). For example, triazole intermediates often require anhydrous conditions and inert atmospheres to prevent decomposition .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry of the triazole-azetidine linkage. Aromatic protons in pyridine and phenyl groups resonate at δ 7.2–8.5 ppm, while azetidine protons appear as multiplet signals at δ 3.5–4.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C18_{18}H16_{16}N6_6O2_2: 372.1304) .
  • X-ray Crystallography : Resolves stereochemistry of the azetidine ring and confirms spatial orientation of substituents .

Q. What structural motifs in this compound correlate with bioactivity in related triazolopyridine derivatives?

  • Methodological Answer : The triazole-pyridine core is a known pharmacophore for antibacterial and antiproliferative activity. Substituents like the azetidine-ether linkage enhance metabolic stability by reducing oxidative degradation in vivo. Comparative studies show that electron-withdrawing groups (e.g., carbonyl) on the triazole ring improve binding affinity to target enzymes like kinases .

Q. How does the compound’s solubility profile impact formulation for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO or ethanol. For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to maintain <1% DMSO. Precipitation issues in PBS can be mitigated using cyclodextrin-based solubilizers .

Advanced Research Questions

Q. What mechanistic pathways explain contradictory data in catalytic vs. stoichiometric synthesis approaches for triazole-azetidine hybrids?

  • Methodological Answer : Catalytic methods (e.g., Fe2_2O3_3@SiO2_2/In2_2O3_3) often favor regioselective triazole formation but require rigorous control of metal leaching, which can lead to batch variability. Stoichiometric oxidants like DDQ or NaOCl provide reproducible yields but generate stoichiometric waste, complicating purification. Discrepancies in reported yields (50–88%) arise from differences in precursor purity and reaction scale .

Q. How can computational modeling guide the optimization of this compound’s stability under physiological conditions?

  • Methodological Answer : Molecular dynamics simulations predict hydrolysis susceptibility at the azetidine-ether bond. Substituent modifications (e.g., replacing the pyridine with a methyl group) reduce steric strain and improve half-life in simulated gastric fluid (pH 2.0). DFT calculations identify electron-deficient triazole carbons as sites for nucleophilic attack, informing protective group strategies .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • Methodological Answer : Use a split-split-plot design to evaluate degradation across environmental compartments:
  • Abiotic factors : Test photolysis (UV light) and hydrolysis (pH 5–9 buffers).
  • Biotic factors : Incubate with soil microbiota and measure metabolite formation via LC-MS.
  • Controls : Include stable isotope-labeled analogs (e.g., 13C^{13}\text{C}-pyridine) to track transformation pathways .

Q. How do electrochemical properties influence the compound’s interaction with biological redox systems?

  • Methodological Answer : Cyclic voltammetry reveals oxidation peaks at +1.12 V vs. SCE, indicating potential for redox cycling in cells. Compare with analogs like [ReCl(CO)3_3(triazole-pyridine)] to assess electron-donor capacity. Strong electron-donating ligands reduce oxidative stress in vitro, as shown in hepatocyte assays .

Q. What strategies resolve spectral overlap in NMR characterization of closely related analogs?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC distinguish overlapping aromatic signals by correlating 1H^{1}\text{H}-13C^{13}\text{C} couplings.
  • Isotopic labeling : 15N^{15}\text{N}-labeled triazole simplifies assignment of nitrogen-containing moieties.
  • Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering in azetidine) .

Q. How can contradictory bioactivity data across cell lines be systematically addressed?

  • Methodological Answer :
    Perform dose-response profiling in ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with controls for membrane permeability (e.g., P-gp inhibitors). Use RNA-seq to identify off-target pathways (e.g., cytochrome P450 induction) that alter efficacy. Cross-validate with siRNA knockdown of putative targets .

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